molecular formula C12H10BFO2 B1358616 3-Fluoro-4-biphenylboronic acid CAS No. 409108-13-0

3-Fluoro-4-biphenylboronic acid

Cat. No. B1358616
CAS RN: 409108-13-0
M. Wt: 216.02 g/mol
InChI Key: JUHFAPMMWMSLKH-UHFFFAOYSA-N
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Description

3-Fluoro-4-biphenylboronic acid is a chemical compound with the molecular formula C12H10BFO2 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl core with a boronic acid group and a fluorine atom attached . The boronic acid group is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Chemical Reactions Analysis

Boronic acids, including this compound, are versatile compounds that can participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Scientific Research Applications

Antifungal Applications

3-Fluoro-4-biphenylboronic acid derivatives have been observed to exhibit significant antifungal activity. Studies have shown that compounds like 4-fluoro-2-formylphenylboronic acid demonstrate strong antifungal properties against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy is determined through agar diffusion tests and the minimum inhibitory concentrations (MICs) method. It's noted that the position of the fluorine substituent and tautomeric equilibrium that leads to the formation of 3-hydroxybenzoxaboroles play a crucial role in the observed activity (Borys et al., 2019).

Spectroscopic Studies and Adsorption Mechanism

This compound analogs have been the subject of comprehensive spectroscopic studies. Research involving Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) spectroscopy in aqueous silver sol of fluoro and formyl analogues of phenylboronic acids has been conducted. These studies aimed to understand the adsorption modes and the influence of the type of substituent and its position in the phenyl ring on the geometry of isomers on the silver nanoparticle's surface. The findings indicate significant impact on the properties and adsorption behavior of these compounds, with certain isomers undergoing changes like dearomatization upon adsorption (Piergies et al., 2013).

Analytical Standards and Sensing Applications

Derivatives of this compound have been utilized in the synthesis of analytical standards for PCB measurements. Fluoro-PCBs, prepared using the Suzuki-coupling, serve as analytical standards due to their ability to elute just before the corresponding PCBs in gas chromatography, indicating their potential utility in analytical settings. These standards are crucial for ensuring accurate and reliable measurement of PCB concentrations in various samples (Sott et al., 2008).

Mechanism of Action

Mode of Action

The primary mode of action of 3-Fluoro-4-biphenylboronic acid is through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Pharmacokinetics

Its molecular weight is 216.02 g/mol .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . Additionally, the compound’s storage conditions can impact its stability and efficacy .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 3-Fluoro-4-biphenylboronic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . During these reactions, this compound undergoes transmetalation, where it transfers from boron to palladium, facilitating the formation of new chemical bonds . This mechanism highlights the compound’s ability to influence biochemical reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the slow release rate of the active boronic acid from organotrifluoroborate salts has been shown to contribute to the attenuation of side-products in Suzuki-Miyaura coupling reactions . This indicates that the temporal effects of this compound are influenced by its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antifungal activity at specific concentrations. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of similar compounds have been shown to be toxic to the kidneys in animal models . Therefore, it is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its transformation by hydrolase enzymes, which catalyze the conversion of fluorinated intermediates to final products such as acetaldehyde and fluoropyruvate . These metabolic pathways highlight the compound’s role in biochemical reactions and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential side effects in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its intended site of action, influencing its activity and function within the cell . Studying the subcellular localization of this compound provides insights into its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

(2-fluoro-4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFAPMMWMSLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624993
Record name (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

409108-13-0
Record name (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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